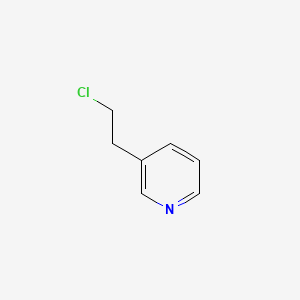

3-(2-Chloroethyl)pyridine

Overview

Description

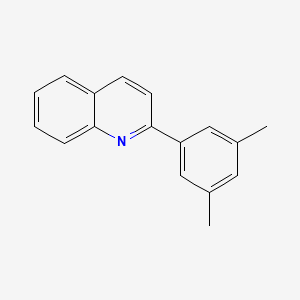

3-(2-Chloroethyl)pyridine is a chemical compound with the molecular formula C7H8ClN . It is used for research and development purposes . It has been used in the synthesis of a Zn 2+ -sensitive magnetic resonance imaging contrast agent .

Synthesis Analysis

Pyridinium salts, which include this compound, have been synthesized through various methods. These methods have been highlighted in terms of their synthetic routes and reactivity . The substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .Molecular Structure Analysis

This compound contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis

The substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine . This reaction competes with the SN2 reaction of the acetohydroxamate nucleophile .Physical And Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 178.06 and is a solid at room temperature . It should be stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Reactivity and Structural Analysis

- The compound trans-bis[2-(2-chloroethyl)pyridine]palladium chloride has been structurally characterized using X-ray spectroscopy and computational studies, revealing insights into its reactivity and equilibrium between isomers in solution (Alunni et al., 2005).

Synthesis and Ligand Behavior

- 2-(2-Chloroethyl)pyridine has been used in the synthesis of specific ligands, such as in the creation of asymmetric diorganotellurides, exhibiting potential in coordination with metals like palladium(II) and platinum(II) (Khalid & Singh, 1997).

Corrosion Inhibition

- Compounds involving 2-(2-Chloroethyl)pyridine have been studied for their role in corrosion inhibition, particularly in their effectiveness in reducing corrosion rates in steel (Bouklah et al., 2005).

Molecular Structure Analysis

- The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been analyzed, revealing insights into its planarity and intermolecular interactions, contributing to the understanding of its chemical behavior (Jasinski et al., 2009).

Catalysis and Ligand Activation

- Research has explored the catalytic and activation behaviors of 2-(2-Chloroethyl)pyridine in various chemical reactions, contributing to a deeper understanding of its role in synthesis processes (Alunni & Busti, 2001).

Pharmaceutical Applications

- While there are applications in pharmaceutical research, such as in the development of antagonists for specific receptors, these might involve drug-related topics which fall outside the specified requirements of the query (Cosford et al., 2003).

Environmental and Water Treatment

- Studies have been conducted on the degradation mechanism of pyridine in drinking water, with 3-(2-Chloroethyl)pyridine-related compounds playing a role in understanding the treatment processes for nitrogen heterocyclic compounds (Li et al., 2017).

Mechanism of Action

While the specific mechanism of action for 3-(2-Chloroethyl)pyridine is not explicitly mentioned in the search results, pyridinium salts, which include this compound, have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

Safety and Hazards

Future Directions

Piperidines, which include 3-(2-Chloroethyl)pyridine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

3-(2-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTABMURWRWYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276769 | |

| Record name | 3-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39892-24-5 | |

| Record name | 3-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)